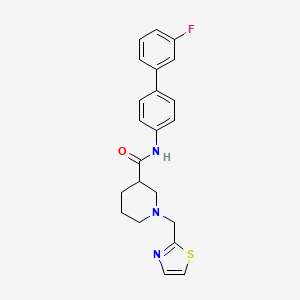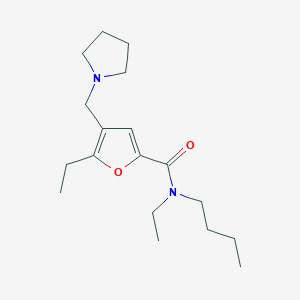
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Descripción general
Descripción
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) signaling pathway. PD0325901 has been widely used in scientific research to study the role of MAPK signaling pathway in various biological processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine inhibits the activity of MAPK kinase (MEK), which is an upstream regulator of MAPK signaling pathway. MEK phosphorylates and activates MAPK, which in turn activates downstream targets that regulate various biological processes. By inhibiting MEK, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine blocks the activation of MAPK and downstream targets, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has been shown to have a broad range of biochemical and physiological effects, depending on the cell type and context. In general, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine inhibits cell proliferation and survival by inducing cell cycle arrest and apoptosis. 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine also promotes differentiation of embryonic stem cells into specific cell types, such as neurons and cardiomyocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has a high specificity for MEK, which makes it a useful tool for studying the role of MAPK signaling pathway in various biological processes. However, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine also has some limitations. For example, it can be toxic to cells at high concentrations, which may affect the interpretation of experimental results. In addition, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine may have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has opened up new avenues for research on the role of MAPK signaling pathway in various biological processes. Future research directions may include:
1. Identifying new targets for cancer therapy based on the inhibition of MAPK signaling pathway.
2. Investigating the role of MAPK signaling pathway in the development and progression of various diseases, such as diabetes and cardiovascular diseases.
3. Developing new small molecule inhibitors of MAPK signaling pathway with improved specificity and efficacy.
4. Studying the crosstalk between MAPK signaling pathway and other signaling pathways, such as PI3K/Akt and Wnt signaling pathways.
5. Investigating the role of MAPK signaling pathway in stem cell biology and regenerative medicine.
In conclusion, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine is a small molecule inhibitor of MAPK signaling pathway that has been widely used in scientific research to study the role of MAPK signaling pathway in various biological processes. 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has several advantages and limitations for lab experiments, and has opened up new avenues for research on the role of MAPK signaling pathway in various biological processes.
Aplicaciones Científicas De Investigación
6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has been extensively used in scientific research to investigate the role of MAPK signaling pathway in various biological processes. For example, 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has been used to study the effect of MAPK signaling pathway on the differentiation of embryonic stem cells into specific cell types, such as neurons and cardiomyocytes. 6-isopropoxy-N~4~-methyl-N~4~-(2-morpholin-4-ylpropyl)pyrimidine-2,4-diamine has also been used to study the effect of MAPK signaling pathway on the proliferation and survival of cancer cells, and to identify potential targets for cancer therapy.
Propiedades
IUPAC Name |
4-N-methyl-4-N-(2-morpholin-4-ylpropyl)-6-propan-2-yloxypyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2/c1-11(2)22-14-9-13(17-15(16)18-14)19(4)10-12(3)20-5-7-21-8-6-20/h9,11-12H,5-8,10H2,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCBPGHGAKTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1)N(C)CC(C)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4254896.png)

![5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254910.png)
![5-methyl-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4254915.png)

![ethyl [1-({[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4254920.png)
![5-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4254927.png)
![4-ethyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B4254932.png)
![5-(4-{[(6-methoxypyrimidin-4-yl)amino]methyl}piperidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B4254936.png)

![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4254982.png)
![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)